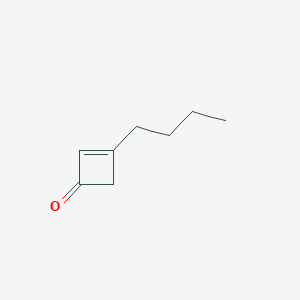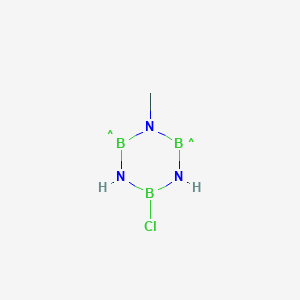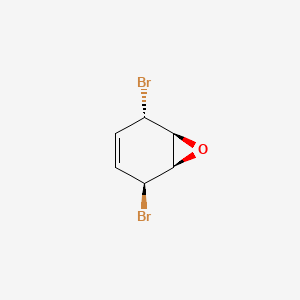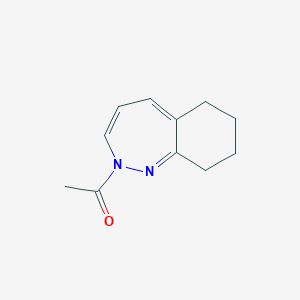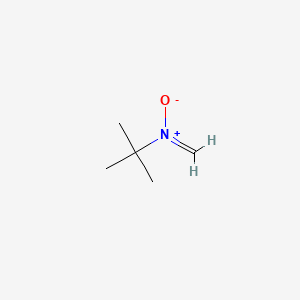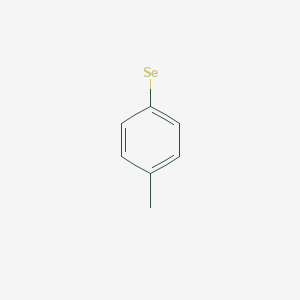![molecular formula C21H24O4 B14661170 2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol CAS No. 41148-69-0](/img/structure/B14661170.png)
2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol is a complex organic compound with a unique spirobi[chromene] structure. This compound is characterized by its two chromene units connected through a spiro carbon, which is further substituted with methyl groups and hydroxyl groups. The presence of these functional groups and the spiro structure imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene units, followed by the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
化学反応の分析
Types of Reactions
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the spiro structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol with a similar tetramethyl substitution pattern but a different ring structure.
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar tetramethyl substitution pattern but different functional groups.
Tetramethylbutane: A hydrocarbon with a similar tetramethyl substitution pattern but lacking hydroxyl groups and the spiro structure.
Uniqueness
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol is unique due to its spirobi[chromene] structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
41148-69-0 |
|---|---|
分子式 |
C21H24O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
2,2,2',2'-tetramethyl-4,4'-spirobi[3H-chromene]-7,7'-diol |
InChI |
InChI=1S/C21H24O4/c1-19(2)11-21(15-7-5-13(22)9-17(15)24-19)12-20(3,4)25-18-10-14(23)6-8-16(18)21/h5-10,22-23H,11-12H2,1-4H3 |
InChIキー |
VNDYSDIIERPGPA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(OC3=C2C=CC(=C3)O)(C)C)C4=C(O1)C=C(C=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


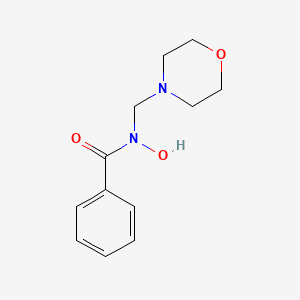
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
